Kaliotoxin-1
Description
Discovery and Original Isolation from Androctonus mauretanicus mauretanicus Venom
Kaliotoxin-1 was first identified and purified from the venom of the North African scorpion, Androctonus mauretanicus mauretanicus. smartox-biotech.comontosight.aiwikipedia.org This scorpion species is known for its potent venom, a complex cocktail of bioactive molecules, including proteins and peptides that have various physiological effects. ontosight.aiontosight.ai The process of isolating this compound involves the fractionation of the crude venom, a method that has been refined over time to yield highly purified toxin samples for detailed study. nih.govd-nb.info
Initial studies focused on characterizing the components of the Androctonus mauretanicus mauretanicus venom, leading to the identification of several proteins and peptides. nih.gov Among these was a peptidyl inhibitor of high conductance Ca(2+)-activated K+ channels (KCa), which was subsequently named kaliotoxin (B585792) (KTX). smartox-biotech.comnih.gov This peptide was found to be a single polypeptide chain with a molecular weight of approximately 4 kDa. smartox-biotech.comnih.gov Further analysis revealed that what was initially identified as a single peptide was in fact a group of closely related toxins. sigmaaldrich.com The primary form, this compound, was originally described as a 37-amino-acid peptide, though a 38-amino-acid version with an additional lysine (B10760008) at the C-terminus was later identified, showing very similar biological activity. sigmaaldrich.com
Biochemical Classification within Scorpion Toxin Families (α-KTx)
This compound is classified within the α-KTx family of scorpion toxins. sigmaaldrich.com This family of toxins is characterized by their ability to block potassium channels. researchgate.net The α-KTx family is further divided into subfamilies, and this compound is designated as α-KTx 3.1. nih.govsigmaaldrich.comt3db.ca This classification is based on its primary structure and its specific effects on different types of potassium channels.
Structurally, this compound is a polypeptide containing 37 or 38 amino acids, cross-linked by three disulfide bridges. sigmaaldrich.comnih.gov This structural motif, known as the cysteine-stabilized α/β (CS-αβ) scaffold, is a hallmark of many scorpion toxins and is crucial for their biological activity. researchgate.net The three-dimensional structure of this compound consists of an α-helix and a three-strand antiparallel β-sheet. nih.govrcsb.org
Functionally, this compound is a potent blocker of voltage-gated potassium (Kv) channels, particularly Kv1.1, Kv1.2, and Kv1.3. smartox-biotech.comsigmaaldrich.com It also exhibits a weaker inhibitory effect on high-conductance Ca2+-activated K+ (BK) channels. smartox-biotech.comwikipedia.org The specificity of this compound for different potassium channel subtypes has made it a valuable tool in neuropharmacological research. nih.gov
This compound shares significant sequence homology with other scorpion toxins that inhibit potassium channels, such as Charybdotoxin (B568394), Iberiotoxin (B31492), and Noxiustoxin (B1180526). smartox-biotech.comnih.gov However, differences in their amino acid sequences, particularly in key regions, are thought to be responsible for their varying affinities and selectivities for different potassium channel subtypes. rcsb.orgnih.gov
Properties
Molecular Formula |
C171H283N55O49S6 |
|---|---|
Molecular Weight |
4149.89 Da |
Appearance |
White lyophilized solidPurity rate: > 97 %AA sequence: Gly-Val-Glu-Ile-Asn-Val-Lys-Cys8-Ser-Gly-Ser-Pro-Gln-Cys14-Leu-Lys-Pro-Cys18-Lys-Asp-Ala-Gly-Met-Arg-Phe-Gly-Lys-Cys28-Met-Asn-Arg-Lys-Cys33-His-Cys35-Thr-Pro-Lys-OHDisulfide bonds between Cys8-Cys28, Cys14-Cys33 and Cys18-Cys35)Length (aa): 38 |
Origin of Product |
United States |
Molecular Architecture and Advanced Structural Biology
Primary Amino Acid Sequence and Disulfide Bond Connectivity
Kaliotoxin-1 is a 38-amino acid polypeptide. nih.govresearchgate.net Initial studies had identified a 37-residue peptide, but re-examination confirmed the presence of an additional lysine (B10760008) at the C-terminal end. researchgate.net The primary sequence of this compound is GVEINVKCSGSPQCLKPCKDAGMRFGKCMNRKCHCTPK. tocris.com This sequence is crucial for its biological function as a potent blocker of specific potassium channels. tocris.com
A key feature of this compound's architecture is its three disulfide bridges. nih.gov These covalent linkages are formed between specific cysteine residues, creating a stable and compact structure. The disulfide bonds connect Cys8 to Cys28, Cys14 to Cys33, and Cys18 to Cys35. moleculardepot.com This specific pairing is identical to that found in related toxins like charybdotoxin (B568394) and iberiotoxin (B31492), highlighting a conserved structural motif among these potassium channel blockers. researchgate.net
The table below provides a summary of the primary structure of this compound.
| Feature | Description |
| Amino Acid Sequence | GVEINVKCSGSPQCLKPCKDAGMRFGKCMNRKCHCTPK |
| Number of Residues | 38 |
| Disulfide Bridges | Cys8-Cys28, Cys14-Cys33, Cys18-Cys35 |
Three-Dimensional Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
The three-dimensional structure of this compound has been extensively studied using Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govnih.govnih.gov Both solution-state and solid-state NMR techniques have been employed to determine its high-resolution structure. nih.govplos.org These studies have revealed a well-defined structure consisting of an α-helix and a three-stranded antiparallel β-sheet, interconnected by the three disulfide bonds. nih.gov
Solid-state NMR spectroscopy has been particularly valuable, providing structural information that can be challenging to obtain through other methods like X-ray crystallography or solution NMR. nih.govplos.org One study utilized an iterative assignment and structure calculation protocol to analyze a uniformly labeled sample, resulting in a structure with a coordinate precision of 0.6 Å for the backbone and 1.3 Å for the side chain heavy atoms. nih.govplos.org Interestingly, the structure determined in the solid phase showed deviations from the structure observed in solution. nih.govplos.org These differences were noted in the two N-terminal residues, the loop connecting the first β-strand and the α-helix, and the C-terminal β-sheet. plos.org
X-ray Crystallography via Racemic Protein Crystallography
The X-ray structure of this compound was successfully determined using a technique called racemic protein crystallography. moleculardepot.comnih.gov This method involves crystallizing a racemic mixture of the D- and L-enantiomers of the protein. ucla.edu The synthetic D- and L-kaliotoxin molecules crystallized in the centrosymmetric space group P1, which diffracted to an atomic resolution of 0.95 Å. nih.gov This high resolution allowed for the structure to be determined by direct methods. nih.gov
Racemic crystallography offers a significant advantage for proteins that are difficult to crystallize in their natural, enantiomerically pure form. ucla.eduresearchgate.net The resulting high-resolution structure provided a detailed view of the molecular architecture of this compound, complementing the data obtained from NMR studies. nih.gov The Protein Data Bank entry for this structure is 3odv. ebi.ac.ukexpasy.org
Secondary and Tertiary Structure Features
Characterization of Alpha-Helical and Beta-Sheet Conformations
The secondary structure of this compound is characterized by the presence of both an α-helix and a β-sheet, a common scaffold (α/β) for most scorpion toxins. nih.govuni-ulm.de The α-helix is connected to an antiparallel β-sheet by two of the three disulfide bridges. nih.govuni-ulm.de However, the helical region in this compound is shorter and distorted compared to some other related toxins like charybdotoxin. nih.govuniprot.org This distortion is attributed to the presence of two proline residues within the expected helical region. nih.govuniprot.org The distortion includes a bend in the α-helix and a 3(10) helix turn in the last three residues of this region. nih.govuniprot.org
The tertiary structure is a compact, globular fold stabilized by the three disulfide bonds. nih.gov The relative arrangement of the α-helix and β-sheet creates a specific surface that is crucial for its interaction with potassium channels. The increased length of the extended structure preceding the helix influences how this part of the molecule packs against the other secondary structure elements. nih.govuniprot.org This packing affects the accessibility of the conserved Lys27 residue, which is known to be critical for channel blocking. nih.govuniprot.org
The table below summarizes the key structural features of this compound.
| Structural Feature | Description | PDB IDs |
| Secondary Structure | Contains an α-helix and a three-stranded antiparallel β-sheet. nih.govnih.govuni-ulm.de | 2ktx, 1ktx, 3odv, 2uvs, 1xsw expasy.org |
| Tertiary Structure | Compact globular fold stabilized by three disulfide bonds. nih.gov | 2ktx, 1ktx, 3odv, 2uvs, 1xsw expasy.org |
| Key Structural Motif | α/β scaffold common to many scorpion toxins. uni-ulm.de | 2ktx, 1ktx, 3odv, 2uvs, 1xsw expasy.org |
| Helix Distortion | The α-helix is shorter and bent due to the presence of proline residues. nih.govuniprot.org | 1ktx nih.gov |
Conformational Dynamics and Unique Structural Distortions (e.g., Proline Influence)
The three-dimensional structure of this compound (KTX), a 37-amino acid peptide from the scorpion Androctonus mauretanicus mauretanicus, exhibits notable structural differences when compared to its homologues, largely attributable to the presence of proline residues within its helical region. nih.gov Nuclear Magnetic Resonance (NMR) studies have been instrumental in elucidating these structural peculiarities.
The presence of two proline residues in the expected α-helical domain of this compound leads to significant distortions. nih.govnih.gov Specifically, these prolines cause the α-helix to be shorter and bent. nih.gov This distortion is further characterized by the presence of a 3(10) helix turn in the final three residues of this helical segment. nih.gov Proline residues are known to introduce kinks in helical structures due to the steric clash between the proline ring and the backbone carbonyl of the preceding residue, as well as the disruption of the regular hydrogen-bonding pattern of an α-helix. cornell.edu This proline-induced flexibility can be crucial for the protein's function. cornell.edu
It is also worth noting that the structure of this compound can differ between the solid phase and in solution, as demonstrated by solid-state NMR spectroscopy. nih.govplos.org This highlights the dynamic nature of the toxin's conformation and suggests that its structure can be influenced by its environment.
Comparative Structural Homology and Divergence with Related Potassium Channel Toxins
This compound is homologous to other well-characterized toxins such as charybdotoxin (ChTX), iberiotoxin (IbTX), and noxiustoxin (B1180526). nih.gov It shares 38% sequence identity with ChTX and 44% with IbTX. nih.gov However, the presence of proline residues in the helical region of this compound, a feature also found in noxiustoxin and margatoxin, sets it apart from toxins like ChTX and IbTX that lack these residues in the corresponding region. nih.gov This leads to the aforementioned distortions in the α-helix of this compound, making it shorter and bent compared to the more regular helix observed in ChTX. nih.gov
The table below provides a comparative overview of this compound and other related potassium channel toxins.
| Toxin Name | Family | Key Structural Features | Impact on Function |
| This compound (KTX) | α-KTx3.1 | Shorter, distorted α-helix due to two proline residues; longer N-terminal extended structure. nih.govnih.gov | Alters accessibility of key residues like Lys27, influencing channel binding and selectivity. nih.govnih.gov |
| Charybdotoxin (ChTX) | α-KTx1.1 | Well-defined α-helix and a triple-stranded antiparallel β-sheet. nih.gov | Key residues for channel interaction are located on a relatively flat surface. |
| Iberiotoxin (IbTX) | α-KTx1.3 | High sequence homology and similar fold to ChTX. nih.gov | Differences in charged residues contribute to its high selectivity for BK channels. nih.gov |
| Noxiustoxin | α-KTx | Contains proline in the helical region, similar to this compound. nih.gov | The proline-induced kink likely influences its interaction with the channel pore. |
| Margatoxin | α-KTx | Also contains proline residues in the helical region. nih.gov | Shares structural similarities with this compound, suggesting a similar mode of action. |
The structural differences between these toxins, particularly in the conformation of the α-helix and the accessibility of key functional residues, are crucial determinants of their varying affinities and selectivities for different subtypes of potassium channels. nih.govnih.gov For instance, while ChTX blocks both BK and some Kv channels, IbTX is highly selective for BK channels. nih.gov this compound itself is a potent blocker of both Kv1.3 and BK channels. nih.gov These functional distinctions can be largely attributed to the subtle yet significant structural divergences highlighted by comparative structural analyses.
Mechanism of Action and Ion Channel Interaction Dynamics
Target Potassium Channel Isoform Selectivity and Affinity Profiling
Kaliotoxin-1 exhibits a distinct selectivity profile, potently inhibiting certain voltage-gated potassium (Kv) channels while having a weaker effect on calcium-activated potassium (KCa) channels. smartox-biotech.comwindows.net
Voltage-Gated Potassium (Kv) Channels: Kv1.1, Kv1.2, Kv1.3
This compound is a potent and selective inhibitor of Kv1.1, Kv1.2, and Kv1.3 channels. smartox-biotech.comwindows.net However, its affinity for these isoforms varies significantly. Electrophysiological studies on Xenopus laevis oocytes have demonstrated that KTX-1 blocks recombinant Kv1.3 and Kv1.1 channels with high potency, while its effect on Kv1.2 channels is less pronounced. nih.gov The dissociation constants (Kd) were determined to be 0.1 nM for Kv1.3, 1.5 nM for Kv1.1, and 25 nM for Kv1.2 in this system. nih.gov Another study reported IC50 values of 0.1 nM for Kv1.3, 1.1 nM for Kv1.1, and 25 nM for Kv1.2. tocris.com It's noteworthy that the affinity of KTX-1 for these channels expressed in mammalian cells is approximately 10-fold lower. nih.gov This high affinity for Kv1.1 and Kv1.3 suggests that channels containing these subunits are the primary targets for this compound in the rat brain. nih.govnih.gov The interaction is not uniform across all Kv1 channels, as evidenced by a study on a new analog, Aam-KTX, which showed a preference for Kv1.3 and Kv1.2 but was surprisingly ineffective on Kv1.1. researchgate.net
The remarkable affinity of this compound for Kv1.3 has been highlighted in studies involving chimeric channels. A KcsA-Kv1.3 chimera was developed that binds KTX-1 with a Kd of approximately 4 pM, similar to the native Kv1.3 channel's affinity of about 3 pM. researchgate.netnih.gov While KTX-1 effectively differentiates between Kv1.3 and Kv1.2, it is less able to distinguish between Kv1.3 and Kv1.1. pnas.org
| Kv Channel Isoform | Reported Affinity (Kd or IC50) | Expression System | Reference |
|---|---|---|---|
| Kv1.1 | 1.5 nM (Kd) | Xenopus laevis oocytes | nih.gov |
| Kv1.1 | 1.1 nM (IC50) | Not specified | tocris.com |
| Kv1.2 | 25 nM (Kd) | Xenopus laevis oocytes | nih.gov |
| Kv1.2 | 25 nM (IC50) | Not specified | tocris.com |
| Kv1.3 | 0.1 nM (Kd) | Xenopus laevis oocytes | nih.gov |
| Kv1.3 | 0.1 nM (IC50) | Not specified | tocris.com |
| Kv1.3 | ~3 pM (Kd) | Native Channel | researchgate.net |
| KcsA-Kv1.3 Chimera | ~4 pM (Kd) | E. coli expression | researchgate.net |
Calcium-Activated Potassium (KCa/BK) Channels
Initial studies on identified nerve cells from the mollusc Helix pomatia indicated that this compound specifically suppresses the whole-cell Ca2+-activated K+ current with a dissociation constant (Kd) of 20 nM. nih.gov In these neurons, KTX-1 had no discernible effect on voltage-gated K+ currents. nih.gov However, other studies suggest that this compound has a weak inhibitory effect on large conductance calcium-activated potassium (BK) channels. smartox-biotech.comwindows.net One report indicates a weak interaction with a Ki of 1560 nM. uniprot.org Another study on ramified brain macrophages found that this compound did not inhibit Ca2+-activated K+ currents at concentrations between 1 and 50 nM. smartox-biotech.com This contrasts with charybdotoxin (B568394), which potently blocks these channels. smartox-biotech.com The structural similarity between this compound, iberiotoxin (B31492), and charybdotoxin, all of which inhibit KCa channel activity, initially suggested a strong interaction, but experimental evidence points to a more nuanced and generally weaker effect of KTX-1 on these channels compared to its potent blockade of Kv1 channels. smartox-biotech.comwindows.net
| KCa/BK Channel | Reported Affinity (Kd or Ki) | System | Reference |
|---|---|---|---|
| Molluscan KCa channels | 20 nM (Kd) | Helix pomatia neurons | nih.gov |
| Large conductance KCa (BK) | 1560 nM (Ki) | Not specified | uniprot.org |
| Ramified brain macrophage KCa | No inhibition (1-50 nM) | Cell culture | smartox-biotech.com |
Molecular Basis of Channel Blockade
The blockade of potassium channels by this compound is a multifaceted process involving both direct occlusion of the ion-conducting pore and allosteric effects that induce conformational changes in the channel protein.
Pore Occlusion Mechanisms and Interaction with the Selectivity Filter
This compound physically blocks the entrance to the potassium channel pore, thereby inhibiting the flow of potassium ions. wikipedia.org A crucial element in this process is the lysine (B10760008) residue at position 27 (Lys27) of the toxin's amino acid sequence. wikipedia.org This positively charged side chain inserts into the channel's outer vestibule and protrudes into the selectivity filter, the narrowest part of the pore that is responsible for selecting potassium ions. wikipedia.org This "plug-in-the-pore" mechanism is a common feature among related scorpion toxins. researchgate.net The interaction of Lys27 with the selectivity filter is critical for the high-affinity binding and blockade of the channel. rcsb.org The binding of the toxin effectively seals the external opening of the pore. researchgate.net
Allosteric Modulation and Induced Conformational Changes in Target Channels
Beyond simple pore blockage, the binding of this compound induces significant structural rearrangements in the target channel. mdpi.comnih.gov Solid-state NMR spectroscopy studies on a chimeric KcsA-Kv1.3 channel have revealed that high-affinity binding of this compound is associated with conformational changes in both the toxin and the channel's selectivity filter. nih.gov This finding challenged the earlier "rigid-body" docking models and highlighted the importance of structural flexibility in the toxin-channel interaction. nih.gov
Molecular dynamics simulations have further elucidated these conformational changes, showing a cooperative mechanism where toxin binding leads to structural alterations in the selectivity filter. nih.gov These induced changes are thought to be structurally and functionally related to the recovery from C-type inactivation, a slower form of channel gating. nih.govescholarship.org Specifically, this compound binding to a Kv1.3-KcsA chimera has been shown to narrow the outer selectivity filter. tandfonline.com C-type inactivation is associated with a dilation of the outer pore, which reduces the affinity of this compound for the channel, suggesting the toxin preferentially binds to and stabilizes a non-inactivated conformation. escholarship.orgtandfonline.com This induced-fit mechanism, where both the toxin and the channel undergo conformational adjustments, is a key determinant of the high specificity and affinity of their interaction. nih.govnih.gov
Kinetic Analysis of Toxin-Channel Binding and Dissociation
The interaction between this compound and its target channels is a dynamic process characterized by specific binding (on-rate) and dissociation (off-rate) kinetics. Studies on the interaction of related toxins with potassium channels provide insights into the general principles that likely govern this compound's kinetics. For instance, the on-rate of toxin binding is typically dependent on the toxin concentration. smartox-biotech.com
In single-channel experiments with KCa channels, the application of KTX-1 induced a transient period of rapid, flickering blockades, followed by a persistent, almost complete channel blockade. nih.gov This suggests a multi-step binding process. The blockade was found to be not voltage-dependent, which distinguishes its mechanism from that of charybdotoxin on the same channels. nih.gov
Identification and Functional Role of Key Residues in the Toxin-Channel Interface
The interaction between this compound (KTX) and its target potassium channels is a highly specific process, mediated by key amino acid residues at the interface between the toxin and the channel's outer vestibule. The precise arrangement and chemical properties of these residues are critical for the toxin's high-affinity binding and potent blocking activity. Detailed research has elucidated the contributions of specific residues and sequences, as well as the modulating effect of environmental factors like pH.
Contribution of Conserved Lysine Residues (e.g., Lys27)
A central element in the mechanism of action for this compound and related scorpion toxins is the highly conserved lysine residue at position 27 (Lys27). elifesciences.orgnih.gov This residue plays a pivotal role, acting as a physical plug that occludes the ion conduction pathway of the potassium channel. wikipedia.org Structural and functional studies have confirmed that the side chain of Lys27 inserts directly into the channel's pore, with its terminal amino group extending towards the ion selectivity filter. elifesciences.orgnih.gov This placement effectively acts as a tethered surrogate cation, physically blocking the passage of potassium ions. elifesciences.org
| Key Finding | Interacting Residues | Functional Implication | Supporting Evidence |
| Pore Occlusion | KTX: Lys27 Channel: Selectivity Filter | The Lys27 side chain physically enters and blocks the ion conduction pore. wikipedia.orgnih.gov | Structural biology (X-ray crystallography, NMR), Mutagenesis |
| Affinity Anchor | KTX: Lys27 Channel: Tyr400/Tyr447 (Kv1.3) | Forms critical hydrogen bonds and electrostatic interactions that anchor the toxin to the channel. nih.govnih.gov | Mutant Cycle Analysis, Molecular Dynamics Simulations |
| Charge Dependency | KTX: Lys27 | Neutralization of the positive charge at position 27 drastically reduces binding affinity. elifesciences.orgnih.gov | Site-Directed Mutagenesis, Electrophysiology |
| Ion Competition | KTX: Lys27 Ion: K+ | The binding of Lys27 to Tyr400 is in direct competition with potassium ions in the selectivity filter. nih.gov | Electrophysiological recordings at varying K+ concentrations |
Significance of Specific Amino Acid Sequences (e.g., 26-33 region)
While the Lys27 residue is a dominant factor in pore occlusion, the surrounding amino acid sequence is crucial for guiding the toxin to its binding site and ensuring specificity. Comparative analysis between the sequences of this compound and other related toxins like Charybdotoxin (CTX) first pointed to the region spanning residues 26-33 as a key contributor to the toxin-channel interaction. smartox-biotech.comnih.govresearchgate.net
Further investigation using synthetic peptide fragments confirmed the importance of this region. nih.gov Researchers synthesized shorter peptides corresponding to the KTX(25-35) and KTX(26-32) sequences. While these fragments themselves did not exhibit the blocking activity of the full-length toxin, they were able to compete with native KTX for binding to rat brain synaptosomal membranes. nih.gov Moreover, these shorter peptides could antagonize the toxic and channel-blocking effects of full-length KTX. nih.gov This evidence strongly suggests that the highly conserved 26-32 sequence of KTX contains a low-affinity binding subsite that is essential for the initial recognition of the potassium channel, facilitating the subsequent high-affinity binding and pore occlusion by Lys27. nih.gov
| Peptide Fragment | Experimental Observation | Interpretation | Reference |
| KTX(26-32)-amide | No intrinsic channel blocking activity. | This sequence alone is insufficient to block the channel. | nih.gov |
| KTX(26-32)-amide | Competes with full-length KTX for binding to synaptosomal membranes. | The sequence contains a binding subsite that contributes to channel recognition. | nih.gov |
| KTX(26-32)-amide | Antagonizes the blocking activity of full-length KTX. | By occupying the recognition subsite, it prevents the proper docking of the full toxin. | nih.gov |
Influence of pH on Toxin-Channel Interactions
The binding affinity and blocking efficacy of this compound are sensitive to the extracellular pH. Studies on the mKv1.1 channel revealed that the blocking action of KTX is significantly stronger at a more acidic pH of 6.2 compared to a physiological pH of 7.4. researchgate.netnih.gov This pH dependency was traced back to a specific residue on the toxin itself: Histidine 34 (His34). researchgate.netnih.gov
Conversely, pH can also affect residues on the channel side. For instance, protonation of His404 in the Kv1.3 channel vestibule at acidic pH was found to disrupt its interaction with shorter, synthetic analogs of KTX-Lys27, demonstrating the complex interplay of ionizable residues at the binding interface. researchgate.net Furthermore, C-type inactivation, a process that alters the conformation of the channel's outer pore and can be influenced by pH, has been shown to reduce the binding affinity of kaliotoxin (B585792). tandfonline.com This indicates that the conformational state of the channel itself, which can be pH-sensitive, is a key determinant of the toxin's potency.
| Condition | Key Residue(s) | Observed Effect on Interaction | Mechanism |
| Acidic pH (6.2) | KTX: His34 Channel: Glu350, Glu353 (mKv1.1) | Increased blocking potency of KTX on mKv1.1. researchgate.netnih.gov | Protonation of KTX-His34 leads to a stronger electrostatic interaction with negatively charged channel residues. nih.gov |
| Acidic pH | Channel: His404 (Kv1.3) | Disrupted interaction with KTX-Lys27 analogs. researchgate.net | Protonation of the channel's histidine residue introduces repulsive forces. researchgate.net |
| Channel State | Channel: Selectivity Filter | C-type inactivation of the channel reduces KTX affinity. tandfonline.com | Conformational changes in the outer pore during inactivation alter the KTX binding site. tandfonline.com |
Structure Activity Relationship Sar Investigations
Site-Directed Mutagenesis of Kaliotoxin-1 Residues and Functional Consequences
Site-directed mutagenesis has been a crucial technique for identifying the specific amino acid residues on this compound that are critical for its binding and channel-blocking function. These studies have largely focused on the basic residues that form the interactive surface of the toxin.
A pivotal finding from these investigations is the essential role of a functional dyad of amino acids, which includes a lysine (B10760008) residue that physically occludes the channel pore and a nearby hydrophobic residue. actanaturae.ru For this compound and its homologues, the lysine at position 27 (Lys27) is a highly conserved and critical residue that inserts its side chain into the pore's selectivity filter. nih.govmdpi.com The importance of the positive charges on the toxin's surface was demonstrated through the creation of a mutant KTX, termed DDD-KTX. pnas.org In this mutant, three basic residues that are critical for binding—Arg24, Arg31, and the pore-occluding Lys27—were replaced with negatively charged aspartic acid (Asp) residues. pnas.org The resulting DDD-KTX mutant was unable to bind to Kv1.3 channels, confirming that the positive charges of these specific residues are fundamental for the toxin-channel interaction. pnas.org
Further detailed analysis of the Lys27 interaction has been performed using synthetic KTX-1 variants containing non-natural lysine analogs of varying lengths at position 27. researchgate.net By using these probes in combination with mutant cycle analysis on the Kv1.3 channel, researchers determined the spatial relationship between the toxin's Lys27 and key residues within the channel's pore, such as Tyr400. researchgate.netresearchgate.net These experiments confirmed that the terminal amine of Lys27 lies in very close proximity (within 5 Å) to Tyr400 of the channel, an interaction that is competed by potassium ions in the selectivity filter. researchgate.netresearchgate.net The profound impact of this single residue highlights its central role in the mechanism of channel blockade.
Table 1: Functional Effects of Site-Directed Mutagenesis on this compound
| This compound Variant | Mutation(s) | Target Channel | Functional Consequence | Reference |
|---|---|---|---|---|
| DDD-KTX | Arg24→Asp, Lys27→Asp, Arg31→Asp | Kv1.3 | Abolished binding to the channel. | pnas.org |
| KTX-Lys27 Analogs | Lys27 replaced with non-natural lysine analogs of varying lengths | Kv1.3 | Used to probe the pore and confirm the close interaction between the Lys27 side chain and the channel's Tyr400 residue. | researchgate.net |
Design and Characterization of this compound Chimeras with Modified Specificity
To dissect the structural basis of this compound's interaction with specific channel subtypes, researchers have engineered chimeric proteins, primarily by grafting parts of mammalian Kv channels onto the scaffold of a bacterial potassium channel. The bacterial channel KcsA, which is insensitive to KTX-1 in its native form, has been a common platform for these studies. researchgate.netnih.gov
In pioneering work, the S5-S6 linker region of the human Kv1.3 channel, which forms the outer vestibule and pore, was swapped into the corresponding M1-M2 linker region of KcsA. researchgate.net The resulting KcsA-Kv1.3 chimera was expressed and purified, and its interaction with KTX-1 was analyzed. researchgate.netnih.gov Remarkably, these chimeras could bind KTX-1 with an IC₅₀ value of approximately 4 pM, an affinity that is comparable to that observed for the native Kv1.3 channel. researchgate.netnih.gov This demonstrated that the high-affinity binding site for the scorpion toxin could be successfully transferred to the bacterial channel scaffold and that a tetrameric channel structure is necessary to form a functional receptor. researchgate.netnih.gov
More recent studies have refined this approach by creating chimeras that distinguish between the contributions of the "turret" and the "filter" regions of the channel pore. nih.govnih.gov Chimeras were designed for Kv1.1, Kv1.2, and Kv1.3 channels in two forms: "turret-only" (T-only), where only the turret loop was transferred to KcsA, and "turret-filter" (T+F), where both the turret and a portion of the selectivity filter were transferred. nih.govnih.gov Binding and competition assays using several toxins, including KTX-1, revealed that the T+F chimeras were far superior in recapitulating the binding affinities and selectivity seen in native channels. nih.gov For KTX-1, the affinity for the KcsA-Kv1.3 T+F chimera was significantly higher than for the T-only version, underscoring that residues within the selectivity filter are essential for establishing the correct toxin-channel interaction and affinity. nih.gov These chimeric constructs serve as powerful tools for screening new potential channel blockers and for understanding the molecular details of toxin specificity. nih.govnih.gov
Table 2: Binding Affinity of this compound for KcsA-Kv1.x Chimeric Channels
| Channel/Chimera | Description | This compound IC₅₀ (nM) | Reference |
|---|---|---|---|
| Native Kv1.3 | Wild-type human channel | 0.1 | tocris.com |
| KcsA-Kv1.3 Chimera | Full pore region (S5-S6 linker) of Kv1.3 swapped into KcsA | ~0.004 | nih.gov |
| KcsA-Kv1.3 T-only | Only the turret region of Kv1.3 transferred to KcsA | 7.5 ± 2.4 | nih.gov |
| KcsA-Kv1.3 T+F | Turret and filter regions of Kv1.3 transferred to KcsA | 0.8 ± 0.1 | nih.gov |
Analysis of Synthetic Peptide Variants and Truncations on Channel Recognition and Activity
The chemical synthesis of this compound and its fragments has allowed for detailed investigation into which parts of the peptide are necessary for its function. Initial studies successfully produced a 38-residue synthetic peptide identical to the natural toxin, as well as a 37-residue version, KTX(1-37). nih.gov Both synthetic versions showed comparable blocking activity on Ca²⁺-activated K⁺ channels, with a dissociation constant (Kd) in the range of 2-8 nM. nih.gov
To determine the minimal sequence required for activity, shorter peptide fragments of KTX-1 were synthesized and tested. nih.gov Research focused on the highly conserved 26-32 region (sequence: KCMNRKC). nih.gov Synthetic peptides corresponding to this region and its surroundings, specifically KTX(25-35)-amide and KTX(26-32)-amide, were analyzed. nih.gov Electrophysiological and toxicity assays revealed that these shorter fragments expressed no direct KTX-1-like blocking activity on their own. nih.gov However, in competition binding assays using radiolabeled KTX(1-37), both fragments were able to compete for binding to rat brain synaptosomal membranes. nih.gov Furthermore, the fragments were shown to antagonize the toxic and channel-blocking effects of the full-length toxin. nih.gov These findings strongly suggest that the 26-32 sequence, while insufficient to block the channel by itself, constitutes a low-affinity binding subsite that is essential for the initial recognition of the potassium channel pore. nih.gov
Table 3: Activity of Synthetic this compound Variants and Truncations
| Peptide | Sequence/Description | Direct Blocking Activity | Binding Competition | Reference |
|---|---|---|---|---|
| This compound | Full-length 38-residue peptide | Yes (Kd = 2-8 nM on KCa channels) | N/A | nih.gov |
| KTX(1-37) | Truncated 37-residue peptide | Yes (Kd = 2-8 nM on KCa channels) | N/A | nih.gov |
| KTX(25-35)-amide | Fragment containing the 26-32 region | No | Yes | nih.gov |
| KTX(26-32)-amide | Fragment corresponding to the conserved core | No | Yes | nih.gov |
Biosynthesis, Production, and Advanced Engineering Methodologies
Optimization of Natural Isolation and Purification Techniques
The initial procurement of kaliotoxins involved extraction from scorpion venom, a complex mixture of numerous peptides and proteins. While Kaliotoxin-1 is from Androctonus mauritanicus mauritanicus, related toxins like Kaliotoxin-2 (KTX2) have been isolated from the venom of Androctonus australis. nih.gov The purification of these toxins from crude venom typically relies on multi-step chromatographic techniques.
Optimization of these purification strategies is crucial for obtaining a high-purity product. A general workflow involves an initial fractionation of the crude venom, often by gel filtration, followed by several rounds of high-performance liquid chromatography (HPLC). For instance, in the isolation of related toxins like KTX2 and Aam-KTX from other Androctonus species, a common strategy involves monitoring the fractions for their ability to compete with a radiolabeled ligand (e.g., ¹²⁵I-KTX) for binding to its receptor on rat brain synaptosomes. nih.govresearchgate.net This bioassay-guided fractionation ensures that the most potent fractions are carried forward.
The optimization process focuses on enhancing resolution, yield, and purity at each step. This can involve adjusting HPLC gradients, selecting different column chemistries (e.g., ion exchange, reversed-phase), and modifying buffer compositions. For example, the purification of a KTX analog from Androctonus amoreuxi venom involved electrophysiological screening of fractions on cloned Kv channels to isolate the peptide of interest. researchgate.net
| Step | Technique | Purpose |
| 1 | Centrifugation | Removal of insoluble material from crude venom. |
| 2 | Gel Filtration Chromatography | Initial separation of venom components based on molecular size. |
| 3 | Ion Exchange Chromatography | Separation based on net charge of the peptides. |
| 4 | Reversed-Phase HPLC (RP-HPLC) | High-resolution purification based on hydrophobicity, often performed in multiple stages with varying gradients. |
| 5 | Bioassay/Binding Assay | Identification of fractions containing the active toxin by monitoring biological activity or receptor binding. nih.gov |
| 6 | Mass Spectrometry & Sequencing | Characterization and verification of the purified peptide's identity. |
This table represents a generalized workflow for the purification of kaliotoxins from natural venom, based on methods described for related peptides.
Strategies for Chemical Synthesis of this compound
Chemical synthesis offers a powerful alternative to natural isolation, providing access to large quantities of highly pure toxin and enabling the incorporation of unnatural amino acids or labels.
Solid Phase Peptide Synthesis (SPPS) is a cornerstone of chemical protein synthesis and has been successfully applied to produce this compound. mdpi.comnih.gov This method involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. bachem.com The widely used Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is common for this process. uni-ulm.denih.gov
In the synthesis of KTX, the 38-amino acid peptide chain is assembled sequentially on the resin. nih.gov After the assembly is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. The linear peptide must then be folded and oxidized under controlled conditions to ensure the correct formation of its three critical disulfide bonds, which are essential for its tertiary structure and biological activity. nih.govuni-ulm.de SPPS has been used to produce KTX and its analogs with yields of the crude, reduced peptide ranging from 70-80% before folding and purification. uni-ulm.de This method was instrumental in re-examining the KTX sequence, which revealed an additional lysine (B10760008) residue at the C-terminus compared to the initially reported sequence, resulting in a 38-residue peptide identical to the natural toxin. nih.gov
For larger peptides and small proteins like this compound, convergent synthesis strategies such as Native Chemical Ligation (NCL) are often more efficient than linear SPPS. NCL involves the reaction of two unprotected peptide segments—one with a C-terminal thioester and the other with an N-terminal cysteine—to form a native peptide bond at the ligation site. researchgate.net
A significant advancement in this area is the development of "one-pot" ligation strategies, which allow for the sequential assembly of three or more peptide fragments without the need to isolate and purify the intermediate products. researchgate.net This approach has been successfully used for the total chemical synthesis of this compound. rcsb.orgrsc.org The synthesis was achieved by the one-pot native chemical ligation of three smaller, unprotected peptide segments that were themselves prepared by SPPS. researchgate.net
This one-pot, three-segment ligation strategy has proven to be a popular and robust method for producing various proteins, including both the natural L-kaliotoxin and its mirror-image D-kaliotoxin enantiomer. rsc.org The ability to synthesize the D-enantiomer is unique to chemical methods and is particularly valuable for structural biology studies, such as racemic protein crystallography, which was used to determine the high-resolution X-ray structure of kaliotoxin (B585792). researchgate.netrcsb.org
| Synthesis Strategy | Description | Key Advantages |
| Linear SPPS | Stepwise addition of single amino acids to a growing chain on a solid support. bachem.com | Well-established; suitable for shorter peptides. |
| "One-Pot" NCL | Convergent assembly of multiple (e.g., three) pre-synthesized peptide fragments in a single reaction vessel without intermediate purification. researchgate.net | Rapid synthesis; improved efficiency for larger proteins; allows production of enantiomers (D-proteins). rcsb.orgrsc.org |
Solid Phase Peptide Synthesis (SPPS) Applications
Recombinant Expression and Bioengineering for Production and Modification
Recombinant DNA technology provides a scalable and cost-effective method for producing this compound. This approach typically involves expressing the KTX gene in a host organism, most commonly the bacterium Escherichia coli. nih.govresearchgate.net
For production, an expression plasmid containing the DNA sequence for kaliotoxin is introduced into E. coli. Often, the toxin is expressed as a fusion protein, for example, with Maltose Binding Protein (MalE), which can aid in proper folding and simplify purification. nih.govresearchgate.net Following expression, the cells are harvested, and the fusion protein is purified, after which the KTX is cleaved from its fusion partner and purified to homogeneity.
Bioengineering has also been employed to create novel tools for studying ion channels. A notable example is the development of a high-throughput screening system based on a chimeric protein, KcsA-Kv1.3, expressed in the inner membrane of E. coli. nih.govresearchgate.net In this system, the ligand-binding domain of the bacterial potassium channel KcsA is replaced with that of the human Kv1.3 channel. These engineered cells, converted into spheroplasts to make the channel accessible, are then used in binding assays with recombinant toxins like this compound to measure binding affinities and screen for new channel blockers. nih.govresearchgate.net Similar bioengineered systems using a KcsA-Kv1.6 hybrid channel have also been used to study the high-affinity binding of kaliotoxin. researchgate.netnih.gov These bioengineering approaches not only facilitate the production of the toxin but also leverage it to create advanced platforms for drug discovery and pharmacological research.
Applications in Ion Channel Research and Neurobiological Studies
Utilization as a Pharmacological Probe for Differentiating Potassium Channel Subtypes
Kaliotoxin-1 (KTX-1) is a potent blocker of voltage-gated potassium (Kv) channels, demonstrating particular efficacy against Kv1.1 and Kv1.3 subtypes, while showing less potency towards Kv1.2. nih.gov This differential affinity allows researchers to pharmacologically dissect the contributions of these specific channel subtypes to various physiological processes.
The toxin's selectivity is a key attribute. For instance, in studies using Xenopus laevis oocytes to express recombinant potassium channels, KTX-1 displayed significantly different dissociation constants (Kd) for Kv1.3 (0.1 nM), Kv1.1 (1.5 nM), and Kv1.2 (25 nM). nih.gov Although the affinities were found to be approximately ten-fold lower in mammalian cells, the relative selectivity is maintained. nih.gov This allows for the functional isolation of Kv1.1 and Kv1.3 channels from Kv1.2 in experimental preparations. nih.gov
Beyond the Kv1 family, this compound was initially characterized as an inhibitor of high-conductance Ca2+-activated K+ (BK) channels in neurons of the mollusc Helix pomatia. smartox-biotech.commedchemexpress.com In these cells, KTX-1 was shown to specifically suppress the whole-cell Ca2+-activated K+ current with a Kd of 20 nM, without affecting voltage-gated K+ currents or L-type Ca2+ currents. smartox-biotech.commedchemexpress.com However, its effect on BK channels is considered weak in other systems. smartox-biotech.com This dual activity, though context-dependent, provides another layer of utility in distinguishing between different classes of potassium channels.
Table 1: Binding Affinities of this compound for Different Potassium Channel Subtypes
| Channel Subtype | Expression System | Dissociation Constant (Kd) / IC50 |
|---|---|---|
| Kv1.1 | Xenopus laevis oocytes | 1.5 nM nih.gov |
| Kv1.2 | Xenopus laevis oocytes | 25 nM nih.gov |
| Kv1.3 | Xenopus laevis oocytes | 0.1 nM nih.gov |
| Kv1.3 | Mammalian Cells | IC50 = 0.6 nM pnas.org |
| KCa (BK) | Helix pomatia neurons | 20 nM medchemexpress.com |
Tool for Probing and Elucidating Ion Channel Structural Topology
This compound serves as a valuable molecular probe for investigating the physical structure of ion channels. Its interaction with the channel pore provides insights into the external vestibule and the selectivity filter. The lysine (B10760008) at position 27 in the KTX-1 sequence is a critical residue that enters the pore and interacts with the channel's selectivity filter. wikipedia.orgnih.gov
Structural studies of KTX-1 itself have revealed important features that dictate its interaction with channels. The three-dimensional structure of a synthetic version, kaliotoxin (B585792) (1-37), was determined using NMR. nih.gov While it shares a common structural scaffold (an α-helix and a β-sheet) with other scorpion toxins like charybdotoxin (B568394), the presence of two proline residues in the helical region of KTX-1 causes a distortion. nih.gov This structural nuance is believed to influence its binding selectivity. nih.gov
Mutagenesis studies, often referred to as alanine (B10760859) scanning, have been employed to identify key residues on both the toxin and the channel that are crucial for their interaction. mdpi.com For instance, the accessibility of the conserved Lys27 residue in KTX-1, which is known to be involved in channel blocking, is modified by the toxin's unique fold. nih.gov
Furthermore, research using a chimeric potassium channel (KcsA-Kv1.3) and solid-state NMR spectroscopy has shown that the binding of this compound induces significant structural rearrangements in both the toxin and the channel. nih.gov This finding challenged the earlier "rigid-docking" models and suggested that structural flexibility is a key determinant of the high specificity in toxin-channel interactions. nih.gov Shorter synthetic peptide fragments of KTX-1, such as KTX(26-32)-amide, while not active on their own, can compete for binding, suggesting this highly conserved region may represent a low-affinity binding subsite essential for initial channel recognition. nih.govresearchgate.net
In Vitro and Ex Vivo Models for Investigating Neuronal Excitability and Synaptic Transmission
In vitro and ex vivo preparations are crucial for understanding how ion channel modulation affects neuronal function. This compound is used in these models to investigate the roles of Kv1.1 and Kv1.3 channels in controlling neuronal excitability and synaptic transmission. researchgate.net The blockade of these channels by KTX-1 leads to a broadening of the action potential. This prolonged depolarization increases the time that voltage-gated calcium channels remain open, resulting in enhanced neurotransmitter release at synaptic terminals.
This mechanism has been explored in various experimental setups. For example, in hippocampal slices, the modulation of Kv1.1-containing channels is known to affect neuronal excitability. nih.govnih.gov By selectively blocking these channels with KTX-1, researchers can study their contribution to processes like long-term potentiation (LTP), a cellular correlate of learning and memory. researchgate.net The toxin's ability to enhance synaptic efficiency supports the idea that Kv1.1 and Kv1.3 channels are involved in regulating synaptic plasticity. researchgate.net
Studies on snail neurons have also demonstrated the effects of KTX-1 on neuronal activity. In these preparations, KTX-1 was shown to reduce the amplitude of afterhyperpolarization (AHP) and increase the firing frequency of calcium spikes, leading to neuronal hyperexcitability. nih.gov This effect is attributed to the blockade of calcium-activated potassium channels. nih.gov These findings in simplified invertebrate models provide a foundation for understanding the more complex roles of these channels in the mammalian brain.
Role in Membrane Biophysics and Advanced Electrophysiological Recording Techniques
The study of ion channels and membrane potential is central to membrane biophysics, and this compound is an important tool in this field. nih.gov Electrophysiological techniques, particularly patch-clamp recording, are used to measure the ionic currents flowing through single channels or across the entire cell membrane. mdpi.com KTX-1's ability to selectively block specific potassium channels allows researchers to isolate and characterize the currents mediated by other, non-blocked channels. medchemexpress.com
For instance, in whole-cell patch-clamp experiments on snail neurons, KTX-1 was used to specifically eliminate the Ca2+-activated K+ current, enabling the study of other currents in isolation. smartox-biotech.commedchemexpress.com The toxin acts exclusively on the outer face of the channel, and its blocking action is not voltage-dependent, which provides further insights into the biophysical mechanism of channel inhibition. smartox-biotech.com
The development of fluorescently-labeled toxins has further enhanced their utility in membrane biophysics. While not specific to this compound in the provided context, the general principle applies. These probes allow for the visualization and localization of channel subtypes in living cells, contributing to our understanding of their distribution and dynamics within the cell membrane. mdpi.comnih.gov The use of radiolabeled KTX-1 in autoradiography to map binding sites in the brain is a prime example of its application in studying the biophysical landscape of the nervous system. nih.gov
Scaffold for Rational Design and Screening of Peptide-Based Ligand Libraries
The stable and well-defined structure of this compound makes it an excellent scaffold for the rational design of new, more selective ion channel blockers. pnas.org The α-KTx scaffold, to which KTX-1 belongs, has been used as a template for creating large libraries of de novo proteins. pnas.org
One notable example is the creation of a phage display library of 11,200 proteins based on the α-KTx scaffold from 31 different scorpion toxins, including KTX-1. pnas.org From this library, a synthetic toxin called Mokatoxin-1 was isolated. Mokatoxin-1 exhibits high specificity for the human Kv1.3 channel, with over 1,000-fold less potency on Kv1.1 and no measurable effect on KCa1.1 at similar concentrations. pnas.org This demonstrates the power of using natural toxin scaffolds like this compound to engineer novel ligands with improved pharmacological profiles.
This approach, known as scaffold-based, target-biased strategy, overcomes many of the limitations of relying solely on naturally occurring toxins, which often lack sufficient subtype selectivity. pnas.org By understanding the structure-activity relationships of toxins like KTX-1, researchers can make targeted mutations to enhance affinity for a desired channel subtype while reducing it for others. This has led to the development of highly selective probes and potential therapeutic leads. uni-ulm.deuni-ulm.de
Mechanistic Investigations in Animal Models of Neurological Processes (e.g., Learning and Memory)
This compound has been used in animal models to investigate the role of Kv1.1 and Kv1.3 channels in complex neurological processes such as learning and memory. nih.gov In one study, rats were trained on an olfactory associative learning task. nih.gov Intracerebroventricular injection of KTX-1 was found to improve learning and the long-term retrieval of an odor-reward association, although it did not affect the consolidation of the memory. nih.gov
In a different paradigm testing reference memory, KTX-1 injected before either the acquisition or retention session improved performance. nih.gov These results suggest that blocking Kv1.1 or Kv1.3 channels with this compound facilitates cognitive processes involved in learning and memory retrieval. nih.gov The proposed mechanism is that the blockade of these channels enhances synaptic transmission, which is a fundamental process in memory formation.
These in vivo studies, combined with the in vitro findings, strengthen the hypothesis that Kv1.1 and Kv1.3 channels are key regulators of neuronal excitability and synaptic plasticity, and thus play a significant role in cognitive functions. researchgate.netnih.gov The use of a specific pharmacological tool like this compound allows for the direct testing of these hypotheses in behaving animals. nih.gov
Comparative Biophysical and Pharmacological Analysis
Pharmacological and Structural Distinctions from Charybdotoxin (B568394), Iberiotoxin (B31492), and Noxiustoxin (B1180526)
Kaliotoxin-1 (KTX-1), a 38-amino acid peptide toxin isolated from the venom of the scorpion Androctonus mauretanicus mauretanicus, exhibits significant sequence homology with other well-characterized potassium channel blockers, yet possesses distinct pharmacological and structural features. windows.netsmartox-biotech.comresearchgate.net While it shares a common ancestry and the conserved cystine-stabilized α/β (CS-α/β) scaffold with charybdotoxin (ChTX), iberiotoxin (IbTX), and noxiustoxin (NTX), key differences in its primary and tertiary structure lead to a unique channel selectivity profile. mdpi.comnih.govnih.gov
Initially, KTX-1 was identified as an inhibitor of high-conductance Ca2+-activated K+ (BK) channels. researchgate.net However, further studies revealed it has a more potent effect on voltage-gated potassium (Kv) channels, particularly Kv1.1, Kv1.2, and Kv1.3, while its inhibitory action on BK channels is comparatively weak. windows.netsmartox-biotech.compnas.org This contrasts sharply with IbTX, which is a highly selective and potent blocker of BK channels and has little to no effect on Kv1 channels. nih.gov ChTX, on the other hand, is more promiscuous, inhibiting both BK and Kv1.3 channels. mdpi.compnas.org Noxiustoxin also blocks both channel types. researchgate.net
Structurally, KTX-1's distinction lies in its α-helical region. nih.gov The presence of two proline residues within this helix causes a significant distortion, resulting in a shorter and bent α-helix compared to the more linear helices of ChTX and IbTX. nih.govnih.govrcsb.org This structural alteration, along with an extended N-terminal region, modifies the accessibility of the critical lysine (B10760008) residue (Lys27) known to be essential for channel pore occlusion. nih.govnih.gov This altered positioning of the key binding residue likely underlies the observed differences in channel selectivity and potency among these toxins.
Table 1: Comparative Pharmacological and Structural Features
| Toxin | Primary Target(s) | Sequence Homology to KTX-1 | Key Structural Features |
|---|---|---|---|
| This compound (KTX-1) | Kv1.1, Kv1.2, Kv1.3 > BK | 100% | Shorter, distorted α-helix due to two proline residues. nih.govnih.gov |
| Charybdotoxin (ChTX) | BK, Kv1.3 | 44% researchgate.net | Standard α/β scaffold with a well-defined α-helix. mdpi.com |
| Iberiotoxin (IbTX) | BK | 44% researchgate.net | High homology with ChTX, also possesses a standard α/β scaffold. mdpi.com |
| Noxiustoxin (NTX) | BK, Kv channels | 52% researchgate.net | Contains proline residues in the helical region, similar to KTX-1. nih.gov |
Comparisons with Other α-KTx Family Members (e.g., Maurotoxin (B1151370), Agitoxin, OSK1)
The α-KTx family of scorpion toxins is a large and diverse group, with members classified into various subfamilies based on sequence similarity. nih.gov this compound is a member of the α-KTx3 subfamily. nih.gov Comparisons with other α-KTx toxins, such as maurotoxin (α-KTx6), agitoxin (α-KTx3), and OSK1 (α-KTx3), further highlight the subtle yet critical variations that dictate pharmacological activity.
Agitoxin-2 (AgTx2) , from Leiurus quinquestriatus hebraeus, is a close relative of KTX-1 within the α-KTx3 subfamily. It is a potent blocker of Kv1.1, Kv1.3, and Kv1.6 channels. mdpi.comresearchgate.net Competitive binding assays have shown that AgTx2, KTX-1, and OSK1 have similar high affinities for the Kv1.6 channel pore. researchgate.netresearchgate.net The structural similarities among these α-KTx3 members result in overlapping binding sites on Kv channels. mdpi.com
OSK1 (α-KTx3.7) , from Orthochirus scrobiculosus, also shares high sequence identity with KTX-1 and other α-KTx3 members. nih.govuni-ulm.de It is a potent blocker of Kv1.1, Kv1.2, and Kv1.3 channels, with a particularly high affinity for Kv1.3. nih.govuni-ulm.de Interestingly, synthetic analogs of OSK1 with specific mutations have been shown to exhibit altered selectivity profiles, underscoring the importance of individual amino acid residues in determining channel affinity. uni-ulm.deuni-ulm.de For instance, certain mutations can enhance the potency of OSK1 for the Kv1.3 channel. nih.gov
Table 2: Comparison with other α-KTx Family Members
| Toxin | α-KTx Subfamily | Disulfide Bridges | Primary Channel Targets | Notable Features |
|---|---|---|---|---|
| This compound | 3 | 3 | Kv1.1, Kv1.2, Kv1.3 windows.net | Distorted α-helix. nih.gov |
| Maurotoxin | 6 | 4 | Kv1.2, Kv1.1, Kv1.3, SK windows.netresearchgate.net | Unique four-disulfide bridge pattern. researchgate.net |
| Agitoxin-2 | 3 | 3 | Kv1.1, Kv1.3, Kv1.6 mdpi.comresearchgate.net | High affinity for multiple Kv1 subtypes. |
| OSK1 | 3 | 3 | Kv1.1, Kv1.2, Kv1.3 nih.govuni-ulm.de | Very high potency for Kv1.3. uni-ulm.de |
Evolutionary and Functional Divergence within the Broader Family of Potassium Channel Toxins
The vast diversity of potassium channel toxins found in scorpion venoms is a testament to accelerated evolution and functional divergence. nih.gov These toxins have evolved from a common ancestral scaffold, the cystine-stabilized α/β (CS-α/β) motif, to target a wide array of potassium channel subtypes with varying degrees of specificity and potency. plos.orgencyclopedia.pub
The evolutionary pressure on these toxins is likely driven by a predator-prey arms race, leading to the rapid diversification of venom components to effectively subdue different prey or deter predators. This has resulted in distinct subfamilies of toxins, each with a characteristic pharmacological profile. nih.gov For example, within the α-KTx family, some toxins have evolved to be highly selective for specific Kv1 subtypes, while others exhibit broader activity. scielo.br
The study of orthologous toxins from closely related scorpion species has provided direct evidence for this adaptive evolution. nih.govnih.gov For instance, toxins that are orthologs (derived from a common ancestor) can exhibit different post-transcriptional processing and pharmacological activities, indicating that functional divergence can occur even after speciation. nih.gov This ongoing evolutionary process continues to generate a rich library of peptide toxins with novel pharmacological properties, making them invaluable tools for studying the structure and function of potassium channels. plos.orgelifesciences.org
Advanced Research Perspectives and Methodological Innovations
Integration of Computational Approaches for Toxin-Channel Interaction Modeling
The study of how Kaliotoxin-1 and other scorpion toxins interact with potassium channels has been significantly advanced by the integration of computational methods. nih.govmdpi.com These approaches provide detailed insights into the molecular dynamics and structural features that govern these interactions, which are often difficult to capture through experimental methods alone. nih.govmdpi.com
Molecular dynamics (MD) and Brownian dynamics (BD) simulations have been instrumental in modeling the binding of this compound and other toxins to potassium channels like Kv1.3. nih.gov These simulations can predict the three-dimensional structures of toxin-channel complexes and identify the key amino acid residues involved in the interaction. nih.gov For instance, computational studies have revealed that scorpion toxins typically use their β-sheets to bind to the extracellular entryway of the Kv1.3 channel. nih.gov A crucial element of this interaction is the insertion of a key lysine (B10760008) residue from the toxin into the channel's selectivity filter, which physically blocks the passage of ions. mdpi.comnih.gov
One of the significant findings from these computational models is the importance of electrostatic interactions in the binding affinity and specificity of the toxin to the channel. nih.gov The electrostatic interaction energies calculated from these models have shown a strong correlation with the experimentally determined binding affinities. nih.gov Specifically, residues like Lys-27 or Lys-28 in various toxins, and residues such as Tyr-400, Asp-402, and His-404 in the Kv1.3 channel, have been identified as critical for recognition and binding. nih.gov
Furthermore, computational simulations have highlighted the dynamic nature of these interactions. While some toxins like charybdotoxin (B568394) may not induce significant conformational changes in the channel upon binding, others, including this compound, can cause noticeable structural alterations in the channel's turret or filter region. researchgate.net MD simulations of a chimeric KcsA-Kv1.3 channel in complex with this compound revealed conformational changes, a finding that was subsequently validated by NMR measurements. actanaturae.ru This demonstrates the power of combining computational modeling with experimental techniques to obtain a more complete picture of the toxin-channel interaction.
The development of more sophisticated modeling techniques, such as segment-assembly homology modeling, has allowed for more accurate representations of potassium channels, which in turn improves the reliability of the interaction simulations. mdpi.com These advanced computational tools are not only enhancing our fundamental understanding of how toxins like this compound function but also paving the way for the rational design of new, more selective, and potent ion channel modulators. nih.govnih.gov
Development of Fluorescent this compound Conjugates for Imaging and Ligand Discovery
The development of fluorescently labeled scorpion toxins, including conjugates of this compound, has emerged as a powerful tool for biological research. nih.govsb-peptide.com These fluorescent probes offer significant advantages over traditional methods like radiolabeling and antibody-based detection, providing high specificity and the ability to visualize ion channels in living cells and non-fixed tissues. nih.gov
The process involves conjugating a fluorescent dye, such as Cy3, Cy5, Alexa Fluor dyes, or green fluorescent protein (GFP), to the toxin molecule. nih.govresearchgate.netnih.gov The selection of the fluorophore and its attachment site on the toxin is critical to ensure that the resulting conjugate retains its biological activity and binding affinity for the target channel. nih.gov Successful development of these probes has enabled researchers to localize and track potassium channel subtypes, like Kv1.3, in various cell types, including rat brain sections and Jurkat cells, even at the single-molecule level. nih.gov
Fluorescent this compound and other toxin conjugates are particularly valuable for:
Imaging and Localization: They allow for the direct visualization of the distribution and density of specific ion channels on the cell membrane. nih.govmdpi.com This has been instrumental in understanding the upregulation or downregulation of channel expression in different physiological and pathological states. nih.gov For example, a fluorescent analogue of the toxin HsTX1[R14A] has been used to detect Kv1.3-expressing cells and monitor changes in channel expression in models of inflammation. researchgate.net
Ligand Discovery and Screening: Fluorescently labeled toxins are used in competitive binding assays to identify and characterize new, non-labeled ligands for ion channels. nih.govnih.gov These assays are often performed in a high-throughput format, accelerating the discovery of potential drug candidates. nih.gov
Studying Toxin-Channel Interactions: By monitoring the fluorescence, researchers can gain insights into the binding kinetics and dynamics of the toxin to its target channel in real-time and on living cells. nih.gov
Genetically encoded fluorescent probes, where the toxin is fused to a fluorescent protein like GFP, represent a significant advancement in this field. mdpi.comibch.ru These chimeras can be expressed directly in cells, offering a reliable alternative to chemically conjugated probes for imaging and analytical applications. mdpi.com For instance, AgTx2-GFP has been successfully used as a high-affinity fluorescent blocker for several Kv1.x channels. mdpi.com The continued development and application of fluorescent this compound conjugates and other similar probes are expected to further enhance our understanding of ion channel pharmacology and facilitate the development of novel therapeutics. nih.gov
New Avenues for Investigating this compound in Complex Biological Systems (excluding human clinical applications)
Beyond its well-established role as a selective blocker of Kv1.1 and Kv1.3 channels, this compound is being explored in various complex biological systems to unravel the intricate roles of these channels in health and disease. These investigations, while not involving direct human clinical applications, provide crucial foundational knowledge.
One promising area of research is in neuroscience . The Kv1.3 and Kv1.1 channels that this compound targets are known to play a significant role in neuronal excitability and neurotransmitter release. karger.comalfredhealth.org.au Studies using this compound in animal models have provided insights into the involvement of these channels in cognitive processes. For example, research has shown that blocking these channels with this compound can improve associative learning and memory in rats. researchgate.net This suggests that this compound can be a valuable tool for dissecting the molecular mechanisms underlying learning and memory consolidation. researchgate.netuct.ac.za By using this compound, researchers can modulate the activity of specific neuronal populations and observe the resulting effects on behavior and synaptic plasticity.
Another significant avenue of research is in immunology and inflammation . The Kv1.3 channel is a key regulator of T-lymphocyte activation, making it a target for modulating immune responses. pnas.org this compound's ability to block this channel allows researchers to investigate the role of T-cell activation in various inflammatory conditions in animal models. pnas.org For instance, studies have demonstrated that this compound can inhibit inflammatory bone resorption by blocking voltage-gated potassium channels. itmedicalteam.pl Furthermore, research has shown that the injection of this compound in mice can induce an immuno-inflammatory response, characterized by cell infiltration and the release of inflammatory mediators in tissues like the brain, heart, and lungs. karger.com These studies help to elucidate the complex interplay between ion channels and the immune system in pathological states.
The development of systems medicine approaches, which integrate experimental data with computational modeling, offers a new lens through which to study the effects of this compound. itmedicalteam.pl By examining the global molecular changes induced by this compound in a biological system, researchers can gain a more holistic understanding of its effects beyond simple channel blockade. itmedicalteam.pl This can help to identify novel pathways and molecular targets influenced by the activity of Kv1.1 and Kv1.3 channels.
Q & A
Q. How to select appropriate experimental models for studying Kaliotoxin-1’s effects on potassium channels?
this compound (KTX) selectively inhibits Kv1.1, Kv1.2, and Kv1.3 voltage-gated potassium channels . To validate its effects, researchers should:
- Use in vitro models (e.g., HEK293 cells expressing Kv1.x channels) for controlled electrophysiological studies (e.g., patch-clamp).
- Compare with in vivo models (e.g., rodent neurophysiology) to assess physiological relevance.
- Include negative controls (e.g., Kv1.x knockout models) to confirm specificity .
Q. What are key considerations for determining effective concentration ranges of this compound in channel inhibition assays?
- Perform dose-response curves using logarithmic concentrations (e.g., 1 nM–1 µM) to calculate IC50 values.
- Account for batch variability by validating purity (>97%) via HPLC or mass spectrometry .
- Use standardized buffers (e.g., physiological saline) to avoid confounding ionic interactions .
Q. How to validate the selectivity of this compound for Kv1.x channels against other potassium channel subtypes?
- Conduct competitive binding assays with structurally related toxins (e.g., charybdotoxin) to test cross-reactivity.
- Employ RNA interference (RNAi) to knock down Kv1.x isoforms and confirm loss of KTX effect .
Advanced Research Questions
Q. How to resolve contradictions in reported efficacy of this compound across electrophysiological studies?
Discrepancies may arise from differences in experimental conditions (e.g., temperature, cell type). To address this:
- Perform a systematic review of methodologies using databases like PubMed and Google Scholar to identify variables affecting outcomes .
- Apply data triangulation by repeating experiments under standardized protocols .
- Use meta-analysis to quantify heterogeneity across studies .
Q. What strategies can integrate omics data (e.g., transcriptomics) with electrophysiological findings on this compound’s mechanisms?
- Combine single-cell RNA sequencing with patch-clamp data to correlate Kv1.x expression levels with KTX sensitivity.
- Use pathway analysis tools (e.g., KEGG, Reactome) to map KTX’s impact on neuronal signaling networks .
Q. How to design cross-species comparative studies on this compound’s neurotoxicity?
- Select species with orthologous Kv1.x channels (e.g., rodents, non-human primates) to ensure translational relevance.
- Include phylogenetically divergent species to study evolutionary conservation of KTX binding sites .
Methodological Guidance
Q. How to ensure reproducibility in this compound experiments?
- Document detailed protocols (e.g., toxin reconstitution steps, storage conditions at −20°C) in supplementary materials .
- Share raw electrophysiological data (e.g., voltage traces) via open-access repositories .
Q. What statistical approaches are optimal for analyzing this compound’s dose-dependent effects?
- Use nonlinear regression models (e.g., Hill equation) for dose-response curves.
- Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons .
Literature and Data Management
Q. How to conduct a comprehensive review of this compound’s role in channelopathy research?
Q. How to address gaps in existing studies on this compound’s structural interactions with Kv1.x channels?
- Perform molecular dynamics simulations using published crystal structures (e.g., PDB ID 1KTX).
- Collaborate with structural biologists to resolve unresolved binding motifs .
Ethical and Reporting Standards
Q. How to address ethical concerns in animal studies involving this compound?
Q. What are best practices for visualizing this compound’s electrophysiological data?
- Use software like Clampfit or pCLAMP for trace analysis.
- Follow ACS style guidelines for figures (e.g., error bars, significance markers) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
